4-methoxy-N-(1-methoxypropan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1-methoxypropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(8-15-2)13-12(14)10-4-6-11(16-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRODYLMSJHIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-methoxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(1-methoxypropan-2-yl)amine.
Substitution: Formation of halogenated derivatives such as 4-bromo-N-(1-methoxypropan-2-yl)benzamide.
Scientific Research Applications
Medicinal Chemistry
4-methoxy-N-(1-methoxypropan-2-yl)benzamide is investigated for its potential therapeutic properties. Key areas of research include:
- Anticancer Activity : Studies have indicated that similar compounds exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. The mechanism often involves the interaction with molecular targets such as receptors or enzymes .
- Anti-inflammatory Effects : Compounds in the benzamide class have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .
Biological Research
The compound is utilized in biological studies to explore its interactions with various biological systems:
- Enzyme Inhibition : Research has focused on how these compounds can inhibit enzymes that play critical roles in metabolic pathways, potentially leading to new therapeutic strategies for diseases like cancer and diabetes .
- Receptor Binding Studies : Investigations into how this compound binds to nuclear receptors can provide insights into its biological activity and therapeutic potential .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is employed as an intermediate in synthesizing more complex organic molecules, which can be crucial for developing new drugs and materials .
Case Study 1: Anticancer Properties
A study explored the anticancer effects of benzamide derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting that modifications to the benzamide structure could enhance anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Enzyme inhibition |
| Similar Benzamide Derivative | A549 | 10 | Receptor antagonism |
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of various benzamides were assessed using animal models. The compound demonstrated a reduction in inflammation markers, supporting its potential use in treating inflammatory conditions .
| Parameter | Control Group (mg/kg) | Treated Group (mg/kg) |
|---|---|---|
| Inflammation Score | 8 | 3 |
| Cytokine Levels | High | Low |
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Methoxy-N-(1-Methoxypropan-2-yl)benzamide with Analogs
Key Observations:
Pyridin-2-yl and thiadiazolyl substituents (e.g., 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide ) increase aromaticity and π-π stacking capabilities, making them suitable for interactions with biological targets or metal ions.
Reactivity in Synthesis :
- Propargyl-substituted analogs exhibit high reactivity in gold(I)-catalyzed reactions, achieving yields up to 98% under optimized conditions . In contrast, the thiourea derivative (4-methoxy-N-(phenylcarbamothioyl)benzamide) forms stable octahedral complexes with transition metals, highlighting its role as a ligand .
Biological Activity: ES20 (4-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}benzamide) demonstrates unique herbicidal activity due to its 4-methoxy and carbothioyl groups, which are absent in inactive analogs . This underscores the critical role of substituent positioning in bioactivity.
Catalytic and Coordination Chemistry
- Metal Complexation : The thiourea derivative (4-methoxy-N-(phenylcarbamothioyl)benzamide) forms complexes with Mn²⁺, Co²⁺, Cu²⁺, and Ni²⁺, adopting octahedral geometries. These complexes exhibit distinct UV-Vis absorption bands (e.g., Cu²⁺ complexes show d-d transitions at 600–700 nm) .
- Gold Catalysis : Propargyl-substituted benzamides serve as substrates in gold(I)-catalyzed cyclization reactions, with yields varying significantly based on solvent (CDCl₃ vs. CD₂Cl₂) and catalyst loading .
Medicinal Chemistry
- Adenosine Receptor Affinity: Derivatives like VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) show high affinity for A₃ adenosine receptors, attributed to the isoquinoline-pyridine scaffold .
- Structure-Activity Relationships (SAR) : The 4-methoxy group is critical for bioactivity in ES20 analogs, as its removal abolishes herbicidal effects .
Biological Activity
4-Methoxy-N-(1-methoxypropan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antiviral activities. The synthesis, mechanisms of action, and relevant case studies are also discussed.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a propan-2-yl substituent, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzamide, including this compound, exhibit antimicrobial properties. A study highlighted that certain benzamide derivatives showed significant inhibition against various bacterial strains, suggesting a potential role in developing antimicrobial agents .
Anticancer Activity
The anticancer potential of benzamide derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as HepG2. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation by interfering with specific signaling pathways .
Table 1: Summary of Anticancer Studies on Benzamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 15 | Induction of apoptosis |
| IMB-0523 (similar derivative) | HepG2.2.15 | 10 | Inhibition of HBV replication |
| Compound 8a (related structure) | Various cancer lines | 20 | Tubulin polymerization inhibition |
Antiviral Activity
The antiviral properties of benzamide derivatives have been explored, particularly against viruses like Hepatitis B Virus (HBV). A related compound, IMB-0523, was found to significantly inhibit HBV replication by increasing intracellular levels of the antiviral protein APOBEC3G . This suggests that this compound may share similar mechanisms.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways involved in proliferation and apoptosis.
Case Studies
- Anticancer Study : In a study involving various benzamide derivatives, it was observed that modifications in the substituents significantly impacted their cytotoxicity against cancer cell lines. The presence of methoxy groups was correlated with enhanced activity against HepG2 cells .
- Antiviral Research : The antiviral efficacy against HBV was evaluated using quantitative PCR assays to measure viral DNA levels post-treatment with IMB-0523, demonstrating a marked reduction in viral replication .
Q & A
Q. How can researchers optimize the synthesis of 4-methoxy-N-(1-methoxypropan-2-yl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should prioritize reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For example, coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can enhance amide bond formation. Multi-step protocols should include hazard assessments for reagents (e.g., sodium pivalate, dichloromethane) and intermediates, particularly those with mutagenic potential identified via Ames testing . Purification via column chromatography or recrystallization in solvents like diethyl ether can improve purity. Yield tracking via NMR or LC-MS at each step is critical for iterative refinement .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond integrity. For example, methoxy protons typically appear as singlets (~3.8–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1650–1700 cm) and methoxy groups (C-O stretch ~1250 cm).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, using SHELX programs for refinement .
Q. How should researchers design initial experiments to evaluate the compound’s biological activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups (e.g., benzamide or methoxy motifs). For example:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values for kinases or proteases.
- Cell Viability Assays : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and validate results via triplicate runs .
Advanced Research Questions
Q. What advanced crystallographic methods are recommended for determining the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans. Apply ψ-scan absorption corrections (SADABS) to mitigate anisotropic effects .
- Refinement : Employ SHELXL for full-matrix least-squares refinement. Assign hydrogen atoms geometrically and refine non-H atoms anisotropically. Validate with R < 0.05 and wR < 0.15 for high-resolution data (<1.0 Å). Analyze residual electron density maps to confirm absence of disorder .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in methoxy positions, alkyl chain length, or amide substituents. For example, replace the 1-methoxypropan-2-yl group with bulkier tert-butyl or cyclic amines to assess steric effects .
- Biological Testing : Compare IC values across analogs in enzyme/cell assays. Use clustering analysis (e.g., hierarchical clustering of activity profiles) to identify critical substituents.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, serum concentration). For cell-based assays, verify passage number and mycoplasma status.
- Meta-Analysis : Use tools like Forest plots to compare effect sizes across studies. Investigate batch variability in compound purity (e.g., via HPLC) or solvent effects (DMSO vs. aqueous buffers) .
- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity if enzyme inhibition data conflicts) .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM/PBSA).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase.
- QSAR Modeling : Train regression models (e.g., Random Forest) on datasets of analog activities to predict potency .
Q. What strategies mitigate mutagenicity risks during handling and storage?
- Methodological Answer :
- Risk Assessment : Conduct Ames II testing for mutagenicity. If positive, use closed-system transfers and negative-pressure fume hoods. Store aliquots in amber vials at –20°C to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with 10% sodium bicarbonate solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
